(5-Bromo-3-ethoxypyridin-2-yl)methanol
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Overview
Description
(5-Bromo-3-ethoxypyridin-2-yl)methanol is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethoxypyridin-2-yl)methanol typically involves the bromination of 3-ethoxy-pyridine followed by a reduction step to introduce the methanol group. The general synthetic route can be summarized as follows:
Bromination: 3-ethoxy-pyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Reduction: The resulting 5-bromo-3-ethoxy-pyridine is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride. This step introduces the methanol group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-ethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide, potassium cyanide, organolithium compounds.
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid derivatives.
Reduction: De-brominated product (3-ethoxy-pyridin-2-yl)-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-3-ethoxypyridin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced stability, conductivity, or reactivity.
Mechanism of Action
The mechanism of action of (5-Bromo-3-ethoxypyridin-2-yl)methanol depends on its specific application and the target molecule or pathway. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological processes. The bromine and methanol groups play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-methoxy-pyridin-2-yl)-methanol: Similar structure with a methoxy group instead of an ethoxy group.
(5-Bromo-3-ethoxy-pyridin-2-yl)-ethanol: Similar structure with an ethanol group instead of a methanol group.
(5-Bromo-3-ethoxy-pyridin-2-yl)-amine: Similar structure with an amine group instead of a methanol group.
Uniqueness
(5-Bromo-3-ethoxypyridin-2-yl)methanol is unique due to the presence of both bromine and ethoxy groups, which provide distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-3-ethoxypyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-12-8-3-6(9)4-10-7(8)5-11/h3-4,11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNSEEPVDGAKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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